molecular formula C40H80O B12628944 2-Octadecyldocosanal CAS No. 922163-86-8

2-Octadecyldocosanal

Cat. No.: B12628944
CAS No.: 922163-86-8
M. Wt: 577.1 g/mol
InChI Key: MHETVDMQSCZNDF-UHFFFAOYSA-N
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Description

2-Octadecyldocosanal is a high molecular weight, branched aldehyde based on the Guerbet chemistry platform, which is known for producing compounds with a wide fluidity range, low melting points, and high boiling points . This C40 aldehyde is a valuable intermediate for researchers exploring novel synthetic pathways. It can be readily oxidized to its corresponding Guerbet acid or reduced to its Guerbet alcohol, providing a versatile starting point for developing specialized chemical entities . The distinct branching pattern of Guerbet compounds disrupts crystallization, leading to materials with excellent low-temperature properties. This makes this compound and its derivatives of significant interest for investigations into advanced lubricants, functional fluids, and performance materials where thermal stability and fluidity are critical . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

922163-86-8

Molecular Formula

C40H80O

Molecular Weight

577.1 g/mol

IUPAC Name

2-octadecyldocosanal

InChI

InChI=1S/C40H80O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3

InChI Key

MHETVDMQSCZNDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C=O

Origin of Product

United States

Theoretical and Computational Chemistry of 2 Octadecyldocosanal

Molecular Conformation and Stereochemical Considerations

The structure and properties of 2-Octadecyldocosanal are intrinsically linked to its three-dimensional shape and the spatial arrangement of its atoms.

The alpha-carbon (C2), the carbon atom adjacent to the carbonyl group, is bonded to four different substituents: a hydrogen atom, the carbonyl group, a C17H35 alkyl chain, and a C20H41 alkyl chain. This makes the alpha-carbon a chiral center. Consequently, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-Octadecyldocosanal and (S)-2-Octadecyldocosanal. fiveable.menih.gov These stereoisomers will have identical physical properties except for their interaction with polarized light and other chiral molecules. Any chemical reaction occurring at this chiral center has the potential to be stereoselective, favoring the formation of one stereoisomer over the other. fiveable.me

Table 1: Hypothetical Conformational Analysis of a C-C-C-C Fragment in this compound This table illustrates how the relative energy of the molecule changes with the rotation around a single carbon-carbon bond, leading to different stable conformations.

ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Anti1800.0
Gauche (+)+600.9
Gauche (-)-600.9
Eclipsed05.0
Eclipsed1203.5

Quantum Mechanical Calculations for Electronic Structure Analysis

To understand the chemical reactivity of this compound, it is essential to analyze its electronic structure. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the tools of choice for this purpose, providing a balance between accuracy and computational cost for molecules of this size. researchgate.netmdpi.comscientific.net

The primary focus of an electronic structure analysis would be the aldehyde functional group, which is the most chemically active site in the molecule. Key properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an aldehyde, the HOMO is typically associated with the oxygen lone pairs, making it a site for electrophilic attack. The LUMO is usually the π* antibonding orbital of the C=O double bond, with a large coefficient on the carbonyl carbon, making it susceptible to nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. scientific.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It allows for the identification of electron-rich regions (negative potential), such as the carbonyl oxygen, which are prone to attack by electrophiles, and electron-poor regions (positive potential), like the carbonyl carbon and the aldehydic hydrogen, which are targets for nucleophiles. mdpi.com

Partial Atomic Charges: Calculating the partial charges on each atom quantifies the polarity of the bonds. The C=O bond in the aldehyde group is highly polarized, with the oxygen atom carrying a significant negative charge and the carbon atom a significant positive charge, further confirming its electrophilic nature.

Table 2: Hypothetical Calculated Electronic Properties for this compound This table presents the kind of data that would be generated from DFT calculations to describe the electronic nature of the molecule.

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.0 eVIndicator of chemical reactivity and stability
Partial Charge on O-0.55 eIndicates the electron-rich nature of the carbonyl oxygen
Partial Charge on C (carbonyl)+0.60 eIndicates the electrophilic nature of the carbonyl carbon
Dipole Moment2.8 DMeasures the overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Landscape Exploration

While QM methods are excellent for electronic structure, their computational cost makes them unsuitable for exploring the vast conformational landscape of a highly flexible molecule like this compound. aip.org For this task, Molecular Dynamics (MD) simulations are the preferred approach. aip.orgresearchgate.net MD simulations use classical mechanics and a set of parameters known as a force field to simulate the movement of atoms over time. acs.orgmdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water or a non-polar liquid, and then calculating the trajectory of each atom over a period ranging from nanoseconds to microseconds. mdpi.com Analysis of this trajectory provides a wealth of information about the molecule's dynamic behavior:

Conformational Sampling: The simulation reveals which conformations are most frequently adopted at a given temperature, providing a statistical map of the conformational landscape. aip.org

Solvent Effects: Simulating the molecule in different solvents can show how the environment influences its preferred shape. For instance, in water, the hydrophobic alkyl chains might collapse to minimize contact with the solvent. aip.org

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound This table outlines a typical setup for an MD simulation designed to explore the molecule's flexibility.

ParameterValue / TypePurpose
Force FieldGAFF / CHARMMDefines the potential energy function for the molecule
SolventDichloromethaneMimics a non-polar organic solvent environment
Temperature298 K (25 °C)Simulates room temperature conditions
Pressure1 atmSimulates standard atmospheric pressure
Simulation Time500 nsDuration of the simulation to allow for extensive conformational sampling
EnsembleNPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant

Computational Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which is invaluable for identifying a molecule and confirming its structure. DFT calculations are commonly used to simulate both infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govacs.org

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. substack.comnih.gov For this compound, key predicted absorptions would include a strong C=O stretching vibration (typically around 1720-1740 cm⁻¹), a characteristic aldehydic C-H stretching peak (around 2720 cm⁻¹ and 2820 cm⁻¹), and numerous C-H stretching and bending vibrations from the long alkyl chains. nih.govsubstack.com Comparing the predicted spectrum to an experimental one can confirm the presence of the aldehyde functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. semanticscholar.orgnih.gov This is particularly useful for a complex molecule like this compound. Predictions would help to assign the signal for the deshielded aldehydic proton (δ ≈ 9-10 ppm), the proton on the α-carbon, and the many overlapping signals in the aliphatic region (δ ≈ 0.8-1.6 ppm). semanticscholar.orgliverpool.ac.uk

Table 4: Hypothetical Predicted Spectroscopic Data for this compound This table shows examples of predicted spectroscopic signals that would be used to characterize the molecule.

Predicted IR Frequencies Predicted NMR Chemical Shifts
Wavenumber (cm⁻¹) Assignment Atom ¹H / ¹³C (ppm)
2925, 2855Alkyl C-H StretchAldehyde Hδ ≈ 9.8 (¹H)
2720Aldehydic C-H StretchAldehyde Cδ ≈ 202 (¹³C)
1730C=O Stretchα-Carbon Hδ ≈ 2.4 (¹H)
1465CH₂ Bendα-Carbon Cδ ≈ 50 (¹³C)
720CH₂ RockTerminal CH₃δ ≈ 0.9 (¹H)

Theoretical Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.govnih.gov For this compound, the aldehyde group is the center of its reactivity, participating in reactions such as oxidation, reduction, and nucleophilic additions. libretexts.orgmsu.edu

A theoretical study of a reaction, for example, the Pinnick oxidation of this compound to 2-Octadecyldocosanoic acid, would involve the following steps: royalsocietypublishing.orgnih.gov

Mapping the Potential Energy Surface: The geometries of the reactants (aldehyde and oxidant), any intermediates, the transition state(s), and the final products are optimized using a suitable QM method like DFT. nih.govroyalsocietypublishing.org

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Its structure provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction. royalsocietypublishing.org

By modeling these reaction pathways, chemists can understand how a reaction proceeds, predict its feasibility, and even design catalysts to improve its efficiency. rsc.org

Table 5: Hypothetical Energy Profile for the Oxidation of this compound This table illustrates the key energetic parameters calculated in a theoretical study of a reaction mechanism.

SpeciesRelative Energy (kcal/mol)
Reactants (Aldehyde + Oxidant)0.0
Transition State (TS)+15.5
Products (Carboxylic Acid + Byproduct)-45.0
Calculated Parameter Value (kcal/mol)
Activation Energy (Ea)+15.5
Overall Reaction Energy (ΔE)-45.0

Strategic Synthetic Methodologies for 2 Octadecyldocosanal

Retrosynthetic Analysis of the 2-Octadecyldocosanal Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For a large, branched molecule like this compound, this process is crucial for identifying efficient synthetic routes. journalspress.com The primary disconnection point in this compound is the carbon-carbon bond at the branch point, C2. This leads to two key fragments: an 18-carbon unit (octadecyl) and a 22-carbon unit (docosanal precursor).

A logical retrosynthetic approach would involve disconnecting the C2-C3 bond, suggesting a coupling reaction between an octadecyl nucleophile and a docosanal (B110267) electrophile or their synthetic equivalents. This disconnection simplifies the complex 40-carbon target into more manageable C18 and C22 fragments. Further deconstruction of these fragments would then proceed via standard disconnections of long-chain aliphatic compounds. ias.ac.injournalspress.com

The aldehyde functionality can be considered a late-stage introduction via functional group interconversion (FGI) from a more stable precursor, such as a primary alcohol or a carboxylic acid. ias.ac.in This strategy avoids potential side reactions associated with carrying a reactive aldehyde group through multiple synthetic steps. Therefore, a primary retrosynthetic target could be 2-octadecyldocosanol.

Development of Novel Carbon-Carbon Bond Formation Strategies

The formation of the key carbon-carbon bond to create the branched structure of this compound is a critical step. Traditional methods like Grignard reactions are often employed for creating branched hydrocarbon chains. tandfonline.com However, for very long-chain substrates, issues with solubility and reactivity can arise. tandfonline.com

Modern organic synthesis offers a variety of powerful carbon-carbon bond-forming reactions. wikipedia.org Cross-coupling reactions, such as those developed by Negishi, Suzuki, and others, provide versatile methods for connecting large alkyl fragments. cdnsciencepub.com For instance, the coupling of an octadecyl organozinc reagent with a 2-halodocosanal precursor (or its protected form) could be a viable strategy.

Another approach involves the alkylation of dithiane-based intermediates. A facile three-step synthesis for long-chain alkanes has been developed employing the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by a second alkylation and subsequent desulfurization. tandfonline.com This methodology could be adapted for the synthesis of this compound by using an octadecyl halide and a protected 2-bromo- or 2-tosyloxy-docosanal derivative.

The Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide, is another robust method for forming carbon-carbon bonds and can be used to create unsymmetrical alkanes in high yields. bibliotekanauki.pl This could be applied by reacting lithium di(octadecyl)cuprate with a suitable 2-substituted docosanal precursor.

Chemoselective Functional Group Interconversions for Aldehyde Formation

The final step in the synthesis of this compound is the selective formation of the aldehyde group. Given the length of the carbon chain and the potential for competing reactions, a mild and highly selective oxidation of a primary alcohol (2-octadecyldocosanol) is the most common and effective strategy.

Several modern oxidation methods are available that offer high chemoselectivity for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic choices. bibliotekanauki.pl However, milder and more selective systems are often preferred.

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) or (diacetoxyiodo)benzene (B116549) offers excellent selectivity for the oxidation of primary alcohols to aldehydes. organic-chemistry.orgacs.org A highly practical copper(I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols has been developed, which shows broad functional group compatibility and provides aldehydes in high yield with negligible overoxidation. acs.org Another efficient method involves the use of trichloroisocyanuric acid with catalytic TEMPO, which rapidly oxidizes primary alcohols at room temperature. organic-chemistry.org

Biocatalytic approaches are also emerging as powerful tools. Alcohol oxidases, for example, can offer high selectivity for the oxidation of long-chain aliphatic alcohols to their corresponding aldehydes. acs.org

Stereocontrolled Synthesis of Branched Aliphatic Chains

While this compound itself is not chiral at the C2 position, the principles of stereocontrolled synthesis are crucial for creating more complex, chiral analogues which may have important biological activities. The synthesis of acyclic aliphatic compounds with contiguous stereogenic centers is a significant challenge due to the high conformational flexibility of open chains. sci-hub.se

Strategies for achieving stereocontrol often rely on substrate-controlled or reagent-controlled methods. Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. For example, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions can induce high levels of enantioselectivity. sci-hub.se

Recent advances have demonstrated the ability to achieve high enantio- and diastereoselectivity in the functionalization of α-branched acyclic systems. For instance, palladium-catalyzed asymmetric arylation of unbiased methylene (B1212753) C(sp³)–H bonds has been used to synthesize acyclic aliphatic amides with α,β-contiguous stereogenic centers with excellent stereocontrol. sci-hub.se Such methodologies could potentially be adapted for the asymmetric synthesis of chiral branched aldehydes. Furthermore, peptide-catalyzed kinetic resolutions of racemic β-branched aldehydes have been shown to be effective, yielding enantiomerically enriched products. acs.org

Catalytic Approaches in the Preparation of this compound and Analogues

Catalytic methods are at the forefront of modern organic synthesis, offering efficiency, selectivity, and atom economy. In the context of synthesizing this compound, catalytic approaches can be applied to several key transformations.

Carbon-Carbon Bond Formation: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) are powerful catalytic methods for constructing the carbon skeleton from smaller fragments. These reactions typically use palladium, nickel, or other transition metal catalysts to couple organometallic reagents with organic halides.

Aldehyde Synthesis: Catalytic oxidation methods, as discussed in section 3.3, are crucial for the final aldehyde formation. The use of catalytic TEMPO with a co-oxidant is a prime example of an efficient and selective catalytic process. acs.org Furthermore, the direct catalytic hydrogenation of carbon monoxide (syngas) can be tuned to produce long-chain n-aldehydes over specific catalysts, such as potassium-promoted CoMn catalysts, offering a potential route from basic feedstocks. researchgate.net

Hydroformylation: The hydroformylation of a long-chain terminal alkene, such as 1-tetracontene, could in principle generate a mixture of aldehydes, including the branched isomer. However, controlling the regioselectivity to favor the branched product over the linear one is a significant challenge. Recent research has focused on developing catalysts for the tunable synthesis of alcohols and aldehydes from alkenes via hydroformylation. rsc.org

The table below summarizes some catalytic approaches relevant to the synthesis of long-chain branched aldehydes.

Chemical Reactivity and Transformational Chemistry of 2 Octadecyldocosanal

Reactions Involving the Aldehyde Moiety

The aldehyde group is the primary site of chemical reactivity in 2-octadecyldocosanal. Its polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition represents a fundamental class of reactions for aldehydes. studymind.co.uk The slightly positive carbon atom of the carbonyl group is a prime target for nucleophiles, leading to the formation of a tetrahedral intermediate. chemguide.co.uk For this compound, these reactions would proceed as with other long-chain aldehydes.

Key examples of nucleophilic addition reactions applicable to this compound include:

Formation of Hemiacetals and Acetals: In the presence of alcohols, this compound can form a hemiacetal. Further reaction with another molecule of alcohol under acidic conditions yields a more stable acetal. The large aliphatic chains would likely influence the reaction kinetics due to steric hindrance.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. studymind.co.uk

Grignard and Organolithium Reactions: The addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) to this compound would lead to the formation of a secondary alcohol after acidic workup. The nature of the resulting alcohol depends on the specific organometallic reagent used.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Moiety

NucleophileReagent(s)Product Type
Alcohol (R'OH)R'OH, acid or base catalystHemiacetal
Alcohol (R'OH)R'OH, acid catalystAcetal
Cyanide (CN⁻)HCN, base catalystCyanohydrin
Grignard Reagent (R'MgX)1. R'MgX, 2. H₃O⁺Secondary Alcohol
Organolithium (R'Li)1. R'Li, 2. H₃O⁺Secondary Alcohol

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Long-chain aldehydes are susceptible to oxidation to form the corresponding carboxylic acids. nih.gov This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution, which are often used as qualitative tests for aldehydes. The product of the oxidation of this compound would be 2-octadecyldocosanoic acid. In biological systems, enzymes like fatty aldehyde dehydrogenase (FALDH) catalyze the NAD⁺-dependent oxidation of long-chain aliphatic aldehydes to fatty acids. nih.gov

Reduction: The reduction of the aldehyde group in this compound yields a primary alcohol, specifically 2-octadecyldocosanol. This can be accomplished using various reducing agents. Catalytic hydrogenation (H₂/catalyst) or, more commonly in the laboratory, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Table 2: Common Oxidation and Reduction Reactions of this compound

TransformationReagent(s)Product
OxidationKMnO₄, H₂CrO₄, Tollens' Reagent2-Octadecyldocosanoic acid
ReductionNaBH₄, LiAlH₄, H₂/catalyst2-Octadecyldocosanol

Condensation Reactions and Derivatives

Condensation reactions involving the aldehyde functionality of this compound provide pathways to form larger molecules and various derivatives.

Aldol (B89426) Condensation: In the presence of a base, this compound, which possesses an α-hydrogen, can undergo an aldol addition reaction with another molecule of itself or a different enolizable aldehyde or ketone to form a β-hydroxy aldehyde. studymind.co.uk Subsequent dehydration of this product can lead to the formation of an α,β-unsaturated aldehyde.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. Reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield an alkene. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Formation of Imines and Enamines: this compound can react with primary amines to form imines (Schiff bases) through a condensation reaction that involves the loss of a water molecule. nih.gov With secondary amines, the corresponding product is an enamine.

Wolff-Kishner and Clemmensen Reductions: These reactions provide methods to completely reduce the carbonyl group to a methylene (B1212753) group (-CH₂-). The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction achieves the same transformation using amalgamated zinc and concentrated hydrochloric acid.

Transformations Affecting the Long Aliphatic Chains

The long octadecyl and docosyl chains of this compound are generally unreactive due to the strength and non-polar nature of the C-C and C-H bonds. technion.ac.il However, under specific conditions, these chains can undergo chemical transformations.

Selective Functionalization of Alkyl Chains

The selective functionalization of specific C-H bonds within a long alkane chain is a significant challenge in synthetic chemistry due to the numerous, chemically similar C-H bonds. technion.ac.ilchinesechemsoc.org

Radical Halogenation: Free radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light) can introduce halogen atoms onto the alkyl chains. This reaction is typically not very selective, leading to a mixture of halogenated products at various positions.

Directed C-H Functionalization: Modern synthetic methods are being developed to achieve site-selective functionalization of C-H bonds. chinesechemsoc.orgnih.gov These often involve the use of a directing group that positions a catalyst in proximity to a specific C-H bond. While not specifically reported for this compound, such strategies could theoretically be employed to introduce functional groups at specific positions on the octadecyl or docosyl chains. For instance, a catalyst could be designed to interact with the aldehyde group and direct functionalization to a specific methylene unit.

Cleavage and Rearrangement Reactions

The strong C-C bonds of the aliphatic chains are generally resistant to cleavage.

Cracking: At very high temperatures, in a process known as thermal cracking, the long alkyl chains can undergo homolytic cleavage to form a mixture of smaller alkanes and alkenes. technion.ac.il This process is generally non-selective.

Mass Spectrometry Fragmentation: In the context of mass spectrometry, the fragmentation of long-chain aldehydes can occur through several pathways, including α-cleavage and McLafferty rearrangement. jove.com α-Cleavage involves the breaking of the bond adjacent to the carbonyl group, while the McLafferty rearrangement is a specific fragmentation for carbonyl compounds with a γ-hydrogen. jove.com These fragmentation patterns are useful for the structural elucidation of such molecules. scirp.org

Rearrangement Reactions: Rearrangement reactions involving the aliphatic chains of this compound are not common under typical laboratory conditions. Carbocation rearrangements, such as hydride shifts, can occur in reactions that proceed through a carbocation intermediate, but generating such intermediates on a saturated alkane chain requires harsh conditions. masterorganicchemistry.com Pericyclic rearrangements like the Cope or Claisen rearrangements are not applicable to the saturated aliphatic chains of this molecule. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dominated by nucleophilic addition to the carbonyl group, oxidation, and reactions at the alpha-carbon. britannica.comalmaaqal.edu.iq The immense steric bulk imparted by the octadecyl and C20 alkyl chains may hinder the approach of nucleophiles compared to smaller aldehydes, potentially slowing reaction rates, but the fundamental mechanisms are expected to be the same. almaaqal.edu.iqlibretexts.org

Nucleophilic Addition Reactions: The polar carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.orgbritannica.com

Reduction to Alcohol: this compound can be readily reduced to its corresponding primary alcohol, 2-octadecyldocosan-1-ol. This is typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comchemistrysteps.com Subsequent protonation of the alkoxide by a protic solvent (like water or alcohol) yields the final alcohol product. libretexts.orgmasterorganicchemistry.com LiAlH₄ is a more powerful reducing agent than NaBH₄. libretexts.org

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) provides a classic method for forming new carbon-carbon bonds. organic-chemistry.orgbyjus.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. masterorganicchemistry.comleah4sci.com This addition leads to a magnesium alkoxide intermediate, which upon acidic workup, is protonated to form a secondary alcohol. byjus.comleah4sci.com Given the structure of this compound, this reaction would yield a complex, highly branched secondary alcohol. The mechanism is generally considered a polar, nucleophilic addition, though for sterically hindered substrates, a single electron transfer (SET) mechanism can occur. organic-chemistry.orgacs.org

Wittig Reaction: To convert the aldehyde to an alkene, the Wittig reaction is employed. libretexts.orgwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. byjus.com The mechanism proceeds through a dipolar, charge-separated intermediate called a betaine, which then forms a four-membered oxaphosphetane ring. byjus.comorganic-chemistry.org This intermediate collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. masterorganicchemistry.comlibretexts.org This reaction is reversible and serves as a common method for protecting the aldehyde group during other synthetic transformations. msu.edu The mechanism begins with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. libretexts.orglibretexts.org Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. youtube.comlibretexts.org A second molecule of alcohol attacks this ion, and subsequent deprotonation yields the stable acetal. youtube.com

Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids. openstax.orgncert.nic.in This transformation can be achieved using a variety of oxidizing agents, including strong ones like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), and milder ones like Tollens' reagent ([Ag(NH₃)₂]⁺). ncert.nic.injove.com The oxidation mechanism with chromic acid involves the initial formation of a hydrate (B1144303) (a gem-diol) by the addition of water to the aldehyde. libretexts.orgucalgary.ca This hydrate then reacts with the chromium species to form a chromate (B82759) ester, which undergoes an E2 elimination to yield the carboxylic acid. ucalgary.ca The presence of the hydrogen atom on the carbonyl carbon is crucial for this oxidation, which is why ketones are resistant to oxidation under similar conditions. libretexts.orgopenstax.org

Interactive Table 1: Key Reactions of this compound This table summarizes the expected outcomes of key chemical transformations involving this compound, based on general aldehyde reactivity.

Reaction TypeReagent(s)ProductMechanism Highlights
Reduction 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workup2-Octadecyldocosan-1-olNucleophilic addition of hydride (H⁻) to the carbonyl carbon, followed by protonation. libretexts.orgmasterorganicchemistry.com
Grignard Reaction 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ workupSecondary Alcohol (e.g., 3-Methyl-2-octadecyldocosan-1-ol)Nucleophilic addition of the Grignard's R-group to the carbonyl carbon, followed by protonation. organic-chemistry.orgmasterorganicchemistry.com
Wittig Reaction Ph₃P=CHR' (Wittig Reagent)Alkene (e.g., 1-Methylene-2-octadecyldocosane)Nucleophilic attack by the ylide, formation of an oxaphosphetane intermediate, and elimination to form an alkene and Ph₃PO. byjus.comorganic-chemistry.org
Acetal Formation 2x R'OH, H⁺ catalyst1,1-Dialkoxy-2-octadecyldocosaneAcid-catalyzed nucleophilic addition of alcohol to form a hemiacetal, followed by substitution of the -OH group to form the acetal. masterorganicchemistry.comyoutube.com
Oxidation KMnO₄, H₂CrO₄, or Tollens' Reagent2-Octadecyldocosanoic AcidFormation of a hydrate intermediate, which is then oxidized to the carboxylic acid. libretexts.orgucalgary.ca

Advanced Analytical Research Methods for 2 Octadecyldocosanal

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the separation of 2-Octadecyldocosanal from complex matrices and for the assessment of its purity. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of long-chain aldehydes. However, due to the lack of a strong chromophore in this compound, derivatization is typically required for sensitive detection by UV-Visible or fluorescence detectors. nih.govhitachi-hightech.com

A common derivatization strategy involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which imparts a yellow color to the resulting hydrazone, allowing for detection in the visible range (around 360 nm). hitachi-hightech.comresearchgate.net Other fluorescent derivatizing agents, such as O-(3-(9H-carbazol-9-yl)propyl)hydroxylamine or those based on cyclohexane-1,3-dione, can be employed to enhance sensitivity, enabling quantification in the picomolar range. nih.govbvsalud.org

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water to elute the derivatized aldehyde. nih.govresearchgate.net The long alkyl chains of this compound result in a highly non-polar molecule, requiring a mobile phase with a high percentage of organic solvent for elution.

Table 1: Illustrative HPLC Method Parameters for Derivatized this compound

ParameterValue
Column C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector UV-Vis at 360 nm (for DNPH derivatives)
Injection Volume 10 µL

This table presents a hypothetical set of starting parameters. Method optimization would be required for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of long-chain aldehydes, particularly when coupled with mass spectrometry (GC-MS). nih.govnih.gov While direct analysis is possible, the high boiling point of this compound makes derivatization advantageous to improve its thermal stability and chromatographic behavior. gerli.comnih.gov

Common derivatization techniques for GC analysis of long-chain aldehydes include:

Conversion to dimethylacetals: This is achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst. The resulting dimethylacetals are more volatile and less prone to degradation at high temperatures. nih.gov

Oximation: Reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms stable oxime derivatives. researchgate.netjst.go.jpresearchgate.net These derivatives are particularly useful for sensitive detection using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netnih.gov

A high-temperature capillary GC column with a non-polar or semi-polar stationary phase is typically used for the separation. gerli.comscirp.org The oven temperature program must be carefully optimized to ensure the elution of this high molecular weight compound without thermal degradation.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterValue
Column 35% dimethyl-65% diphenylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 300°C
Carrier Gas Helium
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 350°C (hold 10 min)
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFBHA derivatives

This table provides an example of typical GC-MS conditions that would require optimization.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a promising technique for the analysis and purification of high molecular weight, thermally labile compounds like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netjove.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.

For a non-polar compound like this compound, SFC on a packed column with a stationary phase similar to those used in normal-phase HPLC would be appropriate. The polarity of the mobile phase can be fine-tuned by adding a small amount of a polar co-solvent, such as methanol, to the supercritical CO2. This allows for the precise control of retention times. Given its advantages for separating large, non-polar molecules, SFC could be a valuable tool for the preparative isolation and purification of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The most characteristic signal in the ¹H NMR spectrum of an aldehyde is the proton on the carbonyl carbon (the aldehydic proton). This proton is highly deshielded and appears as a triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. fiveable.melibretexts.orgoregonstate.edu The protons on the carbon adjacent to the carbonyl group (α-protons) would appear around δ 2.4 ppm. libretexts.org The vast majority of the signals would be in the upfield region (δ 0.8-1.6 ppm), corresponding to the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded and gives a characteristic signal in the range of δ 190-200 ppm. fiveable.meoregonstate.edu The α-carbon would resonate around δ 45-55 ppm, while the numerous carbons of the alkyl chains would produce a dense cluster of signals between δ 14 and 35 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to confirm the connectivity of the protons and carbons, especially in the crowded aliphatic region of the spectra. wpmucdn.com

Table 3: Predicted Key NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehydic C H9.5 - 10.0-
Aldehydic C=O-190 - 200
α-C H~2.4~45 - 55
Alkyl C H₂ & C**H₃0.8 - 1.614 - 35

These are predicted values based on typical chemical shifts for long-chain aldehydes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov For a large molecule like this compound, the choice of ionization technique is crucial.

Electron Ionization (EI): EI-MS of long-chain aldehydes often results in extensive fragmentation, and the molecular ion peak (M⁺) may be weak or absent. oregonstate.edumiamioh.edu However, the fragmentation pattern provides valuable structural information. Key fragmentation pathways for aliphatic aldehydes include:

α-Cleavage: Breakage of the bond between the carbonyl carbon and the α-carbon. This would lead to the loss of the C₁₇H₃₅ alkyl radical, resulting in a prominent peak.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen and results in the loss of a neutral alkene molecule. jove.commiamioh.edu

Loss of Water: A characteristic M-18 peak resulting from the loss of a water molecule is often observed for long-chain aldehydes. scirp.org

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ groups) is expected due to the fragmentation of the long alkyl chains.

Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with HPLC (LC-MS), can be used to determine the molecular weight more reliably as they produce protonated molecules [M+H]⁺ with less fragmentation. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound, primarily through the identification of its key functional groups. rsc.orgspectroscopyonline.com These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. nih.govcompoundchem.com

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. youtube.com For this compound, the most prominent and diagnostic absorption bands are associated with the aldehyde functional group and the long aliphatic chain. The carbonyl (C=O) group of the aldehyde exhibits a strong, sharp absorption band typically in the region of 1740-1720 cm⁻¹. Another key feature is the characteristic C-H stretching vibration of the aldehyde proton (CHO), which appears as a pair of weak to medium bands around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. The long octadecyl and docosyl chains give rise to strong C-H stretching absorptions from the numerous methylene (CH₂) and methyl (CH₃) groups in the 2960-2850 cm⁻¹ region. masterorganicchemistry.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. spectroscopyonline.com Therefore, the C-C backbone of the long alkyl chains in this compound would produce strong signals in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-H stretching of the alkyl groups also gives a strong Raman signal. researchgate.net The combination of both IR and Raman spectra allows for a more complete characterization of the molecule's functional groups. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (CHO)C=O StretchIR1740-1720Strong, Sharp
Aldehyde (CHO)C=O StretchRaman1740-1720Weak to Medium
Aldehyde (CHO)C-H StretchIR~2820 and ~2720Medium, Distinct
Alkyl (CH₂, CH₃)C-H StretchIR2960-2850Strong
Alkyl (CH₂, CH₃)C-H StretchRaman2960-2850Strong
Alkyl (CH₂)ScissoringIR~1465Medium
Alkyl (CH₃)BendingIR~1375Medium

Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound within complex matrices, hyphenated techniques that couple a separation method with a detection method are indispensable. These approaches provide the necessary selectivity and sensitivity to isolate and identify the target analyte from other components. gsconlinepress.com

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier hyphenated techniques for the analysis of fatty aldehydes. nih.gov The choice between them largely depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. ijstr.org Due to its long alkyl chain, this compound possesses a high boiling point and may require high temperatures for volatilization, which can risk thermal degradation. However, with an appropriate high-temperature capillary column and injection technique, GC-MS analysis is feasible. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. f1000research.com The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from cleavage of the long alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile, thermally labile, or highly polar compounds. researchgate.net Given the low volatility of this compound, LC-MS offers a significant advantage as it does not require the analyte to be vaporized. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. fortunejournals.com However, long-chain aldehydes often exhibit poor ionization efficiency in common LC-MS ion sources like electrospray ionization (ESI). To overcome this, chemical derivatization is frequently employed. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde group to form a hydrazone derivative that is more easily ionized and detected, significantly enhancing sensitivity. nih.govacs.org

Interactive Data Table: Comparison of GC-MS and LC-MS for this compound Analysis

ParameterGC-MSLC-MS
Analyte Volatility Requires high volatility; may need high temperatures.Ideal for low-volatility compounds.
Derivatization May not be necessary but can improve chromatography.Often required (e.g., DNPH) to enhance ionization and sensitivity. nih.gov
Separation Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Method Typically Electron Ionization (EI) or Chemical Ionization (CI).Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Primary Advantage High chromatographic resolution for volatile compounds.Broad applicability for non-volatile and thermally sensitive analytes.
Primary Challenge Potential for thermal degradation of the analyte.Potential for poor ionization efficiency without derivatization.

Coupling with Advanced Detection Systems

The coupling of chromatographic systems with advanced detection systems, particularly high-resolution mass spectrometry (HRMS), provides unparalleled specificity and sensitivity for the analysis of this compound. Detectors such as Time-of-Flight (TOF) and Orbitrap mass analyzers offer significant advantages over standard quadrupole mass spectrometers. researchgate.net

HRMS provides highly accurate mass measurements, typically with sub-ppm (parts per million) mass accuracy. This capability allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. For this compound (C₄₀H₈₀O), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas, greatly increasing confidence in its identification, especially in complex biological or environmental samples. nih.gov

Furthermore, tandem mass spectrometry (MS/MS), often available on advanced detectors, allows for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of derivatized this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that can confirm the identity of the aldehyde and the structure of its long alkyl chains. This is particularly useful for distinguishing between isomers.

Quantitative Analytical Method Development and Validation

Developing and validating a quantitative analytical method is crucial to ensure that measurements of this compound are reliable, accurate, and reproducible. ijprajournal.com The validation process involves evaluating several key parameters as defined by regulatory guidelines. researchgate.net

Establishing Linearity and Range

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. epa.gov

To establish linearity for this compound, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area from a chromatogram) against the known concentration of the analyte. The linearity is typically evaluated by performing a linear regression analysis on this data. A high correlation coefficient (R²), ideally greater than 0.99, indicates a strong linear relationship. epa.gov

Interactive Data Table: Hypothetical Calibration Data for this compound Analysis

Standard Concentration (ng/mL)Instrument Response (Peak Area)
1.015,234
5.076,105
10.0151,987
25.0378,550
50.0755,432
100.01,510,220
Linear Regression Result y = 15098x + 345
Correlation Coefficient (R²) 0.9998

Evaluation of Specificity and Selectivity

Specificity and selectivity are critical parameters that define a method's ability to accurately measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.de

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netloesungsfabrik.de In the context of this compound, a specific method would be one that produces a signal only for this compound and not for other structurally similar long-chain aldehydes or ketones.

Selectivity is the more commonly used term in analytical chemistry and refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.orgresearchgate.net A highly selective method can distinguish this compound from other compounds, even if they are not perfectly separated chromatographically.

For hyphenated techniques like GC-MS and LC-MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. researchgate.net The chromatography column separates this compound from many other matrix components based on their physicochemical properties. The mass spectrometer then provides an additional layer of selectivity by detecting ions with a specific mass-to-charge ratio characteristic of the analyte. Using high-resolution mass spectrometry or MS/MS techniques further enhances selectivity, allowing for the confident quantification of this compound even in highly complex samples. researchgate.net

Determination of Limits of Detection and Quantitation

The limits of detection (LOD) and quantitation (LOQ) are crucial performance characteristics of a quantitative analytical method, defining the lower boundaries of its measurement capabilities. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of an analyte that can be determined with a defined level of accuracy and precision.

Several approaches can be used to determine the LOD and LOQ. A common method involves the analysis of a series of calibration standards at decreasing concentrations. The LOD is often estimated as the concentration that produces a signal-to-noise ratio (S/N) of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1.

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve. The formulas are generally:

LOD = 3.3 * (standard deviation of the response / slope of the calibration curve) LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

For the analysis of this compound, which is expected to be present at very low concentrations in biological or environmental samples, a highly sensitive analytical method with low LOD and LOQ values is required. Techniques like GC-MS with selected ion monitoring (SIM) or HPLC with fluorescence or mass spectrometric detection after derivatization are often employed to achieve the necessary sensitivity.

While specific LOD and LOQ values for this compound are not available in the literature, a validated HPLC method using fluorescent derivatization for a range of long-chain aliphatic aldehydes provides a relevant example of the sensitivity that can be achieved.

Table 2: Representative Limits of Detection (LOD) and Quantitation (LOQ) for a Long-Chain Aldehyde Analytical Method

Analyte Limit of Detection (LOD) (nmol/L) Limit of Quantitation (LOQ) (nmol/L)
Hexanal 0.05 0.15
Heptanal 0.06 0.18
Octanal 0.08 0.24
Nonanal 0.07 0.21

This data is representative of a validated method for long-chain aldehydes and is presented to illustrate typical performance characteristics due to the absence of specific published data for this compound.

Exploration of Emerging Research Applications and Future Directions for 2 Octadecyldocosanal

Potential in Advanced Materials Science

The unique molecular architecture of 2-Octadecyldocosanal, featuring a very long hydrocarbon chain with a significant branch, makes it a compelling candidate for applications in advanced materials science. Its potential lies in its ability to serve as a building block for novel polymers and to participate in the formation of highly ordered molecular assemblies.

Precursor for Tailored Polymer Synthesis

Aldehydes are valuable precursors in polymer chemistry, capable of undergoing a variety of reactions to form new types of polymers. oup.com The aldehyde group can readily participate in non-aldol reactions, imine/oxime/hydrazone ligations, and multicomponent reactions, often under mild conditions. oup.com For a molecule like this compound, its large, branched structure could be leveraged to create polymers with unique properties.

The polymerization of aldehydes can lead to the formation of polyacetals. ncert.nic.in In the case of this compound, the resulting polymer would possess exceptionally long, branched side chains, which could impart properties such as high solubility in nonpolar solvents, low glass transition temperatures, and unique rheological behavior. Furthermore, the aldehyde functionality can be utilized in the synthesis of prepolymers, which are intermediate molecular weight compounds that can be further reacted to form a fully cured polymer network. wikipedia.org The use of this compound as a comonomer in polymerization reactions could introduce significant steric bulk, influencing the polymer's morphology and thermal properties. For instance, its incorporation into polyesters or polyamides could disrupt chain packing, leading to more amorphous materials with increased flexibility.

The development of polymers from aldehyde-containing monomers is a growing field, with applications in high-added-value materials. oup.com The table below outlines potential polymerization reactions involving this compound and the expected properties of the resulting polymers, based on known aldehyde chemistry.

Polymerization ReactionResulting Polymer TypePotential Properties of the this compound-based Polymer
Cationic PolymerizationPolyacetalHigh solubility in nonpolar media, low crystallinity, elastomeric properties.
Polycondensation with DiolsPolyesterIncreased hydrophobicity, modified thermal properties, potential for biodegradability.
Polycondensation with DiaminesPolyamideEnhanced solubility in organic solvents, altered mechanical strength.
Multicomponent Reactions (e.g., Passerini, Ugi)Complex Polyesters/PolyamidesHigh degree of functionalization, sequence-defined structures. researchgate.net

Self-Assembly Studies of Long-Chain Molecules

The self-assembly of long-chain molecules into ordered structures is a cornerstone of nanoscience and materials chemistry. mdpi.com Molecules with long alkyl chains can form lamellar structures, micelles, or other organized assemblies driven by van der Waals interactions and solvophobic effects. mdpi.comacs.org The presence of a significant branch in the alkyl chain, as in this compound, is known to influence the packing and morphology of these assemblies.

Studies on branched-chain fatty acids have shown that the position of the methyl branch affects the formation of domains in monolayers. rsc.org For this compound, the two long alkyl chains (C18 and C22) attached to the alpha-carbon would create significant steric hindrance, likely preventing the formation of highly crystalline, tightly packed monolayers. Instead, it might favor the formation of more fluid, disordered assemblies or unique three-dimensional structures. The large hydrophobic portion of the molecule would drive its aggregation in polar solvents, potentially forming micelles or vesicles with a core of intertwined alkyl chains. The study of the self-assembly of such a sterically demanding molecule could provide fundamental insights into the packing of complex lipids and branched polymers.

Role as a Key Intermediate in Complex Molecule Construction

Aldehydes are fundamental building blocks in organic synthesis due to the reactivity of the carbonyl group. ncert.nic.in They serve as electrophiles in a wide range of carbon-carbon bond-forming reactions, making them invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. ncert.nic.in The structure of this compound, with its α-branched nature, presents both challenges and opportunities in this context.

The direct functionalization of the α-position of aldehydes is a powerful strategy for creating structurally complex molecules. acs.org For α-branched aldehydes like this compound, the α-carbon is a quaternary center, a structural motif that can be challenging to construct. The aldehyde group can be transformed into a variety of other functional groups, including alcohols, carboxylic acids, and amines, after it has served its purpose in a key bond-forming step. acs.org Recent advances in catalysis have enabled the enantioselective α-functionalization of α-branched aldehydes, allowing for the creation of chiral quaternary stereocenters. acs.orgorganic-chemistry.org This opens up the possibility of using this compound as a starting material for the synthesis of complex, chiral molecules with very long, branched alkyl chains, which could have applications as novel lipids or surfactants.

Research into Its Use in High-Resolution Chemical Separations

The purification of long-chain aldehydes, especially from isomeric mixtures, presents a significant challenge. researchgate.net The similar physical properties of isomers, such as boiling point and polarity, make traditional separation techniques like distillation less effective. google.com For a high molecular weight compound like this compound, which would likely be synthesized along with other isomers and byproducts, high-resolution separation techniques would be crucial for obtaining a pure sample.

Research on the separation of isomeric long-chain aldehydes has explored methods like melt crystallization. researchgate.net This technique relies on differences in the melting points and crystal packing of the isomers. The bulky, branched structure of this compound would likely have a significantly different crystal packing compared to its linear or less-branched isomers, making melt crystallization a potentially viable purification method.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the separation of long-chain aldehydes. researchgate.netnih.gov In RP-HPLC, separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The retention time of long-chain aldehydes in RP-HPLC is related to their chain length and structure. researchgate.net The very long, branched alkyl chains of this compound would lead to strong retention on a reversed-phase column, and this property could be exploited for its separation from less hydrophobic impurities. The table below summarizes potential separation techniques and their applicability to this compound.

Separation TechniquePrinciple of SeparationApplicability to this compound
Melt CrystallizationDifferences in melting point and crystal packing. researchgate.netPotentially effective for separating from isomers with different branching.
Fractional DistillationDifferences in boiling point. google.comLikely ineffective due to the high boiling point and potential for thermal decomposition.
Reversed-Phase HPLCDifferential partitioning based on hydrophobicity. researchgate.netHighly suitable for analytical and preparative-scale purification.
Supercritical Fluid ChromatographySeparation based on solubility in a supercritical fluid.May offer advantages for a high molecular weight, nonpolar compound.

Future Avenues in Directed Chemical Synthesis and Functionalization

The future of organic synthesis lies in the development of highly selective and efficient methods for the construction of complex molecules. For a molecule like this compound, the key areas for future research in directed synthesis and functionalization would revolve around controlling the stereochemistry at the α-carbon and leveraging the aldehyde group for further transformations.

The catalytic asymmetric α-functionalization of α-branched aldehydes is a rapidly developing field. mdpi.comnih.gov These reactions, often employing organocatalysis or transition metal catalysis, allow for the introduction of a wide range of functional groups at the α-position with high enantioselectivity. mdpi.comnih.gov This is particularly challenging for α-branched aldehydes due to steric hindrance and potential side reactions. mdpi.com Applying these methods to this compound would enable the synthesis of enantioenriched compounds with a chiral quaternary center, which are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org

Another promising avenue is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. researchgate.net The aldehyde group is a common participant in such reactions, and using the sterically demanding this compound could lead to the formation of unique and highly functionalized molecular architectures.

Unexplored Reactivity and Catalytic Potential of this compound

The reactivity of aldehydes is well-established, but the influence of extreme steric hindrance, as would be present in this compound, is less understood. The two long alkyl chains at the α-position would significantly shield the carbonyl group, potentially leading to unusual reactivity or selectivity in common aldehyde reactions. For example, nucleophilic attack on the carbonyl carbon might be slowed down or require more forcing conditions. oup.com Conversely, this steric bulk could be exploited to favor certain reaction pathways over others.

Interestingly, aldehydes themselves can act as catalysts in certain reactions. While this is a less common role, there are examples of aldehydes promoting reactions such as dehydrations. The electrophilicity of the aldehyde group allows it to interact with and activate nucleophilic substrates. The unique steric environment around the aldehyde group in this compound could lead to novel catalytic applications, perhaps in reactions where the catalyst's size and shape are critical for selectivity. The study of its reactivity under various conditions could reveal new synthetic methodologies and expand our understanding of steric effects in organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 2-Octadecyldocosanal, and how can researchers ensure reproducibility?

  • Methodological Answer : Characterization typically involves chromatographic techniques (e.g., GC-MS, HPLC) and spectroscopic methods (NMR, IR). For reproducibility, follow guidelines from authoritative sources:

  • Chromatographic Identity : Use retention time alignment with a certified standard, as outlined for structurally similar alcohols like 2-Octyldodecanol .
  • Purity Assessment : Quantify impurities via integration of chromatographic peaks, ensuring compliance with thresholds (e.g., >94.0% purity, analogous to Hyodeoxycholic acid protocols) .
  • Reporting Standards : Document detailed experimental conditions (solvent, column type, temperature gradients) in supplementary materials to enable replication, per Beilstein Journal guidelines .

Q. How should researchers design synthetic pathways for this compound while minimizing by-products?

  • Methodological Answer :

  • Step 1 : Review analogous syntheses (e.g., 2-Octyldodecanol) to identify optimal catalysts and solvents .
  • Step 2 : Use fractional distillation or preparative chromatography to isolate intermediates, reducing side reactions.
  • Step 3 : Validate each step with mid-process characterization (e.g., TLC or inline IR spectroscopy) to detect by-products early .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Contradiction Analysis : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation) or isotopic labeling to trace signal origins.
  • Computational Refinement : Adjust density functional theory (DFT) parameters (basis sets, solvation models) to better match experimental conditions .
  • Peer Consultation : Share raw data with collaborators to rule out instrumentation artifacts, aligning with reproducibility frameworks .

Q. What strategies optimize the integration of this compound into lipid bilayer studies when historical data is inconsistent?

  • Methodological Answer :

  • Experimental Design :
  • Control Variables : Standardize temperature, pH, and solvent systems to isolate the compound’s effects .
  • Comparative Trials : Test this compound alongside analogs (e.g., 2-Octyldodecanol) to identify structure-activity relationships .
  • Data Synthesis : Apply meta-analysis tools to reconcile discrepancies, weighting studies by methodological rigor (e.g., sample size, controls) .

Q. How can researchers formulate high-impact hypotheses about this compound’s biological interactions using limited preliminary data?

  • Methodological Answer :

  • Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example:
  • Novelty: Investigate unexplored roles in membrane protein stabilization.
  • Feasibility: Leverage high-throughput screening libraries to identify binding partners .
  • Hypothesis Testing : Employ Bayesian statistics to quantify confidence levels in preliminary results, reducing false positives .

Methodological Best Practices

  • Data Reporting : Adhere to Beilstein Journal standards by separating primary findings (main text) from extensive datasets (supplementary materials) .
  • Literature Reviews : Use citation metrics in Google Scholar to prioritize high-impact studies while avoiding "citation stuffing" .
  • Ethical Compliance : For biological studies, detail participant selection criteria and data anonymization protocols, as per human-subject research guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.